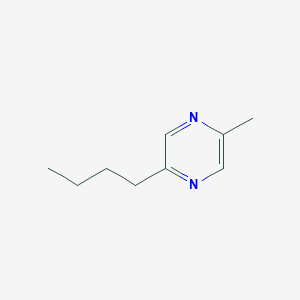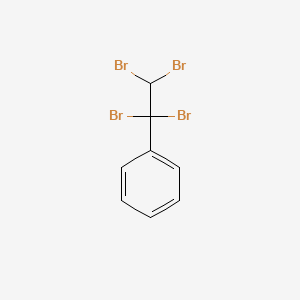
(1,1,2,2-Tetrabromoethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,1,2,2-Tetrabromoethyl)benzene is an organic compound characterized by a benzene ring substituted with a tetrabromoethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1,1,2,2-Tetrabromoethyl)benzene typically involves the bromination of ethylbenzene. The process can be carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction proceeds via electrophilic aromatic substitution, where the bromine atoms are introduced to the ethyl group attached to the benzene ring .
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for higher yields and efficiency. The reaction conditions are carefully controlled to minimize side reactions and ensure the complete bromination of the ethyl group.
Análisis De Reacciones Químicas
Types of Reactions: (1,1,2,2-Tetrabromoethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding brominated carboxylic acids.
Reduction: Reduction reactions can convert the tetrabromoethyl group to less brominated derivatives.
Substitution: The bromine atoms in the tetrabromoethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used for substitution reactions.
Major Products Formed:
Oxidation: Brominated carboxylic acids.
Reduction: Less brominated ethylbenzene derivatives.
Substitution: Various substituted ethylbenzene compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(1,1,2,2-Tetrabromoethyl)benzene has several applications in scientific research:
Biology: Investigated for its potential use in biological assays and as a probe for studying bromine-containing biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of brominated pharmaceuticals.
Industry: Utilized in the production of flame retardants and other brominated industrial chemicals.
Mecanismo De Acción
The mechanism of action of (1,1,2,2-Tetrabromoethyl)benzene involves its interaction with various molecular targets. The bromine atoms in the compound can participate in electrophilic reactions, making it a useful reagent in organic synthesis. The compound’s effects are mediated through its ability to form stable intermediates and products during chemical reactions .
Comparación Con Compuestos Similares
1,1,2,2-Tetrabromoethane: Similar in structure but lacks the benzene ring.
Bromobenzene: Contains a single bromine atom attached to the benzene ring.
Ethylbenzene: The parent compound without bromine substitution.
Uniqueness: (1,1,2,2-Tetrabromoethyl)benzene is unique due to the presence of four bromine atoms on the ethyl group, which imparts distinct chemical reactivity and properties compared to its analogs .
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable compound for further research and development.
Propiedades
Número CAS |
31253-21-1 |
|---|---|
Fórmula molecular |
C8H6Br4 |
Peso molecular |
421.75 g/mol |
Nombre IUPAC |
1,1,2,2-tetrabromoethylbenzene |
InChI |
InChI=1S/C8H6Br4/c9-7(10)8(11,12)6-4-2-1-3-5-6/h1-5,7H |
Clave InChI |
LZXIOBBQFSCJGK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C(Br)Br)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dimethyl 4,4'-[butane-1,4-diylbis(oxy)]dibenzoate](/img/structure/B14690947.png)


![[2-(hydroxymethyl)-2-methylpentyl] N-methylcarbamate](/img/structure/B14690981.png)

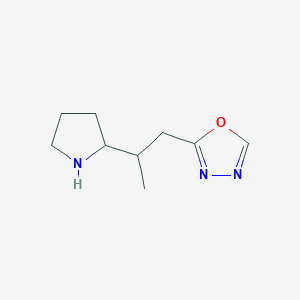

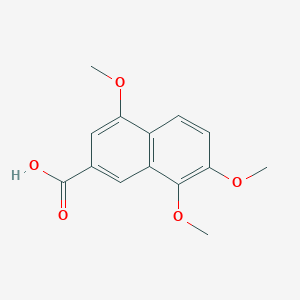
![3-(4a,7-Dimethyl-3,8-dioxotetradecahydrobenzo[f]quinolin-7-yl)propanoic acid](/img/structure/B14691021.png)
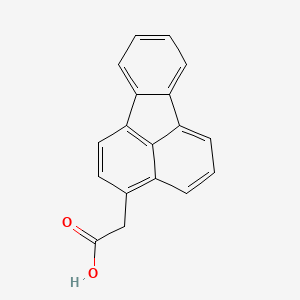

![[1]Benzothieno[3,2-b]pyridine 5,5-dioxide](/img/structure/B14691044.png)
